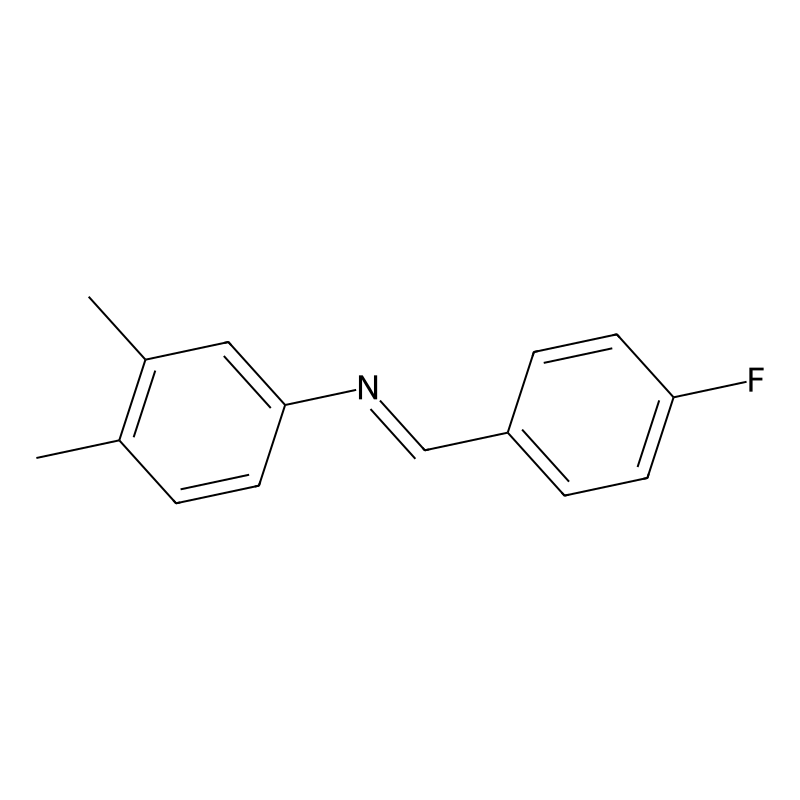

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline, also known by its IUPAC name N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)methanimine, is an organic compound with the molecular formula C₁₅H₁₄FN. This compound appears as a white to tan powder or crystalline form and is characterized by a dimethyl-substituted aniline core linked to a fluorobenzylidene moiety. Its structure features a central nitrogen atom connected to both a 3,4-dimethylphenyl group and a 4-fluorobenzyl group, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

- Metal chelation: The imine group can form complexes with metal ions, which might be relevant in catalysis or material science [].

- Antimicrobial activity: Certain Schiff bases have shown antibacterial and antifungal properties []. More research would be needed to determine if DMFB possesses such activity.

- Potential skin and eye irritant: Aromatic amines can be irritating to the skin and eyes. Similar precautions used for handling aniline would be recommended.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

- Aldol Condensation: The compound can participate in aldol reactions, particularly when reacted with aldehydes or ketones.

- Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction Reactions: The imine functional group may be reduced to form amines under appropriate conditions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

3,4-Dimethyl-N-(4-fluorobenzylidene)aniline has been studied for its biological activities. It exhibits potential as:

- Anticancer Agent: Preliminary studies suggest it may inhibit certain cancer cell lines, though further research is needed to understand its mechanism of action.

- Antimicrobial Properties: Some derivatives of similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.

The biological activity of this compound highlights its importance in pharmaceutical research and development .

Synthesis of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of 3,4-dimethylaniline with 4-fluorobenzaldehyde under acidic conditions. This reaction typically requires heating and results in the formation of the imine bond.text

3,4-Dimethylaniline + 4-Fluorobenzaldehyde → 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline + H₂O - Alternative Routes: Other synthetic routes may involve variations in the starting materials or the use of catalysts to improve yield and selectivity.

These methods provide flexibility in synthesizing the compound for various research applications .

The applications of 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline are diverse:

- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals, particularly in cancer treatment.

- Material Science: The compound may be used in synthesizing polymers or other materials due to its unique electronic properties.

- Biochemical Research: It is utilized in proteomics and other biochemical studies to explore protein interactions and functions .

Interaction studies involving 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline focus on its binding affinity with various biological targets. Research indicates:

- Protein Binding: Studies show that this compound can bind to specific proteins involved in cancer pathways, suggesting its potential as a therapeutic agent.

- Enzyme Inhibition: It may inhibit enzymes that are crucial for tumor growth, although detailed mechanisms require further investigation.

These interactions are vital for understanding how this compound can be effectively used in therapeutic contexts .

Several compounds share structural similarities with 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Fluorobenzylidene)-2-methylaniline | Contains a methyl group at position 2 | Different substitution pattern affects biological activity |

| N,N-Dimethyl-4-fluoroaniline | Dimethyl substitution on nitrogen | Lacks the phenyl linkage present in target compound |

| 3-Fluoro-N-(3-methylphenyl)aniline | Fluoro group at position 3 | Different position of fluorine alters reactivity |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The unique combination of substituents in 3,4-Dimethyl-N-(4-fluorobenzylidene)aniline contributes to its distinctive properties and potential applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard